2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol
Description
This compound features a spirocyclic core comprising a benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety fused to a piperidine ring. The 1,4-diol-substituted benzene group at position 2 introduces polar hydroxyl groups, which may enhance solubility and influence biological interactions.
Properties
IUPAC Name |
2-(1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-2-11-25-12-9-23(10-13-25)26-20(17-5-3-4-6-22(17)29-23)15-19(24-26)18-14-16(27)7-8-21(18)28/h3-8,14,20,27-28H,2,9-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWHOTIMQFGYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol is a complex organic molecule characterized by its unique spirocyclic structure and potential pharmacological properties. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Structural Characteristics
The molecular formula of this compound can be represented as . The structure includes a spiro-linked oxazine and pyrazole framework combined with a piperidine ring and a benzene-1,4-diol moiety. The intricate arrangement of these functional groups suggests potential interactions with various biological targets.
Structural Features Table
| Feature | Description |
|---|---|
| Spirocyclic Structure | Combines multiple heterocycles (oxazine and pyrazole) with a piperidine ring |
| Functional Groups | Hydroxyl groups (from benzene-1,4-diol), nitrogen-containing rings |
| Molecular Weight | 352.43 g/mol |
Biological Activity
The biological activities of This compound have been investigated in various studies. Preliminary findings indicate potential activities against several biological targets.
Pharmacological Properties
Research suggests that this compound may exhibit:
- Anticancer Activity : Initial studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Neuroactive Properties : Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.
- Antimicrobial Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
- Anticancer Studies : A study evaluated the compound's effect on human breast cancer cell lines (MCF-7). Results indicated a significant decrease in cell viability at concentrations of 10 µM and above, suggesting dose-dependent anticancer activity.
- Neuroactivity Assessment : In vitro tests on neuronal cell cultures revealed that the compound could enhance neuroprotective effects against oxidative stress-induced damage.
- Antimicrobial Evaluation : Testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited inhibition zones comparable to standard antibiotics at specific concentrations.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:
- Inhibition of Enzymatic Activity : The presence of hydroxyl groups may facilitate interactions with enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : The structural features suggest potential binding to neurotransmitter receptors, influencing neurochemical signaling.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common methods include:
- Cyclization Reactions : Key steps involve cyclization of precursors under acidic or basic conditions.
- Functional Group Modifications : Introducing substituents at specific positions to enhance biological activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Comparison Table
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Similar spirocyclic structure | Anticancer | Different substituents alter activity |
| Compound B | Contains additional halogen | Antimicrobial | Halogenation affects reactivity |
| Compound C | Lacks hydroxyl groups | Neuroactive | Absence of hydroxyl reduces solubility |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structure Variations
The spirocyclic benzo[e]pyrazolo[1,5-c][1,3]oxazine-piperidine scaffold is conserved across several analogs. Key differences lie in substituents:
- 2-(Naphthalen-2-yl) analog : Replaces the benzene-1,4-diol with a naphthalene group, increasing aromatic bulk and hydrophobicity .
- Butoxy/Propoxyphenyl derivatives : Feature alkyl-ether substituents (e.g., 4-butoxyphenyl, 4-propoxyphenyl) that enhance lipophilicity compared to the diol group .
- Chlorophenyl-Methoxy analog : Incorporates a 4-chlorophenyl and methoxy group, introducing halogen-based electron-withdrawing effects .
Functional Group Analysis
- 1,4-Diol Benzene : Present in the target compound and absent in most analogs. This group may confer hydrogen-bonding capacity, as seen in anti-inflammatory benzene-1,4-diol derivatives (e.g., compound 2 in inhibits TNF-α and IL-18) .
- Piperidine Substituents : The propyl group in the target compound contrasts with bulkier or halogenated substituents in analogs (e.g., 4-[(3-fluorophenyl)methyl]piperazine in ), which may alter receptor affinity .
Physicochemical Properties
Limited experimental data exist for the target compound. Predictions based on structural analogs suggest:
Q & A
Q. What are the established synthetic routes for this compound, and what methodological considerations are critical at each stage?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of 2-hydroxysubstituted chalcones via Claisen-Schmidt condensation of salicylic aldehydes and acetophenones .
- Step 2 : Cyclization with hydrazine to generate pyrazoline intermediates .
- Step 3 : Reaction with pyridine carbaldehydes to assemble the spirobenzooxazine core .
- Step 4 : Final functionalization, such as alkylation or halogenation, to introduce substituents . Key considerations include solvent selection (polar aprotic solvents enhance cyclization efficiency) and temperature control (microwave-assisted methods improve reaction rates) .
Q. How is the structural integrity of the compound validated post-synthesis?
- X-ray crystallography : Resolves spiro-conformation and piperidine ring geometry .
- NMR spectroscopy : Confirms aromatic proton environments (e.g., benzene-1,4-diol protons at δ 6.5–7.2 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. What computational methods predict the compound's bioavailability?
- Lipinski’s Rule of Five : Assesses molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10 total) .
- Veber’s Parameters : Evaluates polar surface area (<140 Ų) and rotatable bonds (<10) to predict intestinal absorption .
- Example: Calculated logP = 3.2 and PSA = 85 Ų for this compound suggest moderate oral bioavailability .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
